molecular formula C8H13NO3 B3152251 Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate CAS No. 73193-55-2

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B3152251
CAS No.: 73193-55-2
M. Wt: 171.19 g/mol
InChI Key: HKZJUBGKXUDTKX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-hydroxypyrrolidine-1-tert-butyl ester with Dess-Martin oxidizing agent in dichloromethane solution . The reaction mixture is stirred at room temperature for 16 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in this compound is a versatile scaffold for novel biologically active compounds . It can be functionalized or constructed from different cyclic or acyclic precursors .


Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 171.2 . It is stored at room temperature .

Scientific Research Applications

Catalysis in Synthesis

Ethyl 2-methyl-2,3-butadienoate, a related compound, is utilized in phosphine-catalyzed [4 + 2] annulation processes. This method synthesizes highly functionalized tetrahydropyridines with excellent yields and regioselectivity, expanding the reaction scope of ethyl 2-(substituted-methyl)-2,3-butadienoates (Zhu, Lan, & Kwon, 2003).

Supramolecular Arrangement

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate derivatives demonstrate diverse supramolecular arrangements influenced by weak intermolecular interactions. These interactions play a crucial role in controlling molecule conformation and constructing supramolecular assemblies (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).

Synthesis of Novel Compounds

This compound is also pivotal in the synthesis of various novel compounds. For instance, ethyl 2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates are synthesized from related compounds, showcasing potential in pharmacological applications (Zykova, Darovskikh, Odegova, Kiselev, & Igidov, 2016).

Inhibitors of Gene Expression

In biomedical research, analogs of this compound have been identified as potent inhibitors of AP-1 and NF-κB mediated gene expression, highlighting their therapeutic potential (Palanki, Gayo-Fung, Shevlin, Erdman, Sato, Goldman, Ransone, & Spooner, 2002).

Fluorescent Coumarin Scaffolds

Research also includes the synthesis of fluorescent analogs of this compound. These compounds, combined with fluorescent coumarin scaffolds, have applications in fluorescence and potentially in imaging (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Alzheimer's Disease Research

Some oxopyrrolidine derivatives, closely related to this compound, have been synthesized and evaluated for their effectiveness against Alzheimer's disease, showcasing inhibitory activity against acetylcholinesterase enzyme and amyloid β 42 protein (Mohamed, Abuel-Maaty, Mohammed, & Galal, 2018).

Safety and Hazards

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate has hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

Future Directions

The pyrrolidine ring in Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a versatile scaffold for the design of new compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

Properties

IUPAC Name

ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)9-5-4-7(10)6(9)2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZJUBGKXUDTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate
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